![molecular formula C8H12BrN3S B1502735 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine CAS No. 623588-32-9](/img/structure/B1502735.png)
1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Overview
Description
1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine, also known as BMTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMTM is a heterocyclic organic compound that contains a piperazine ring and a thiazole ring, which makes it a unique molecule with distinct properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is not fully understood, but it is believed to act as a modulator of the central nervous system by interacting with specific receptors. 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and reward.
Biochemical and Physiological Effects:
1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell growth, and the induction of apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is its high potency, which allows for the use of lower concentrations in lab experiments. However, its low solubility in water can pose a challenge in certain experimental settings. Additionally, the lack of information regarding its toxicity and safety profile limits its use in pre-clinical studies.
Future Directions
There are several potential future directions for the research of 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine. One possible avenue is the exploration of its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Another direction is the investigation of its anti-inflammatory and antioxidant properties for the treatment of inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and safety profile.
Scientific Research Applications
1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent biological activities, making it a promising candidate for drug discovery and development.
properties
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-6-7(9)13-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJBJUJPIRBKDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671680 | |
Record name | 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |
CAS RN |
623588-32-9 | |
Record name | 1-(5-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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